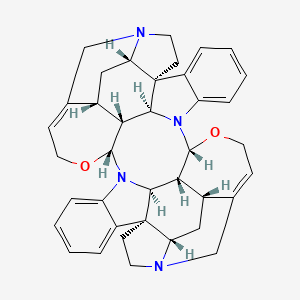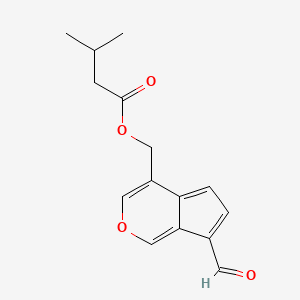
Homobaldrinal
説明
Synthesis Analysis
Research highlights innovative synthetic strategies blending chemistry and biology, aiming to generate molecules with defined properties. A significant approach involves the synthesis of homo- and heterodinuclear complexes, where strategies like in situ generation of carboxylate have facilitated the creation of a wide range of polynuclear complexes, showcasing the versatility of synthetic methodologies in achieving complex molecular architectures (Xu Wu & P. Schultz, 2009); (K. Gavrilenko et al., 2005).
Molecular Structure Analysis
The detailed investigation into the molecular structure of homobaldrinal and similar compounds reveals the potential for creating diverse molecular arrangements through synthetic chemistry. The structural determination of intermediate and final products in the synthesis of homo- and heterodinuclear complexes provides insights into the complexity and precision of molecular synthesis, highlighting the intricate relationship between structure and functionality (J. Costes et al., 2003).
Chemical Reactions and Properties
Advancements in noncovalent synthesis emphasize the significance of physical-organic chemistry in creating aggregates with specific functions. The exploration of carboxylate generation as a strategy for synthesizing polynuclear complexes exemplifies the dynamic nature of chemical reactions in producing molecules with tailored properties (G. Whitesides et al., 1995); (K. Gavrilenko et al., 2005).
Physical Properties Analysis
The synthesis and characterization of dendrimers showcase the ability to control physical properties by altering molecular composition. This highlights the critical role of synthetic techniques in determining the physical characteristics of complex molecules, demonstrating the correlation between synthesis strategies and the resulting material properties (E. Abbasi et al., 2014).
Chemical Properties Analysis
Research on the synthesis, structure, and properties of polyhydroxyalkanoates illustrates the intricate link between chemical composition and properties. Such studies underline the importance of chemical synthesis in producing materials with specific, desirable chemical behaviors, furthering our understanding of how molecular structure influences chemical properties (K. Sudesh et al., 2000).
科学的研究の応用
1. Cytotoxic Activity in Cancer Research
Research has identified homobaldrinal as a decomposition product of valepotriates from Valeriana jatamansi, a plant used in traditional medicine. A study found that alongside other decomposition products, homobaldrinal demonstrated selective cytotoxicity against metastatic prostate cancer (PC-3M) and colon cancer (HCT-8) cell lines. This highlights its potential application in cancer research, particularly in exploring new treatments or understanding cancer cell dynamics (Lin et al., 2015).
2. Potential Role in Neurobiological Research
While not directly related to homobaldrinal, several studies in the field of cognitive and neurobiological research could provide a contextual framework for understanding its broader implications. For example, studies in human evolutionary psychology (HEP) and animal behavior might offer insights into the neurobiological effects of compounds like homobaldrinal. This can be particularly relevant when considering its effects on human cognition or behavior (Daly & Wilson, 1999).
3. Implications in Multivariate Experimental Psychology
Understanding the effects of compounds such as homobaldrinal may also benefit from the principles and methodologies of multivariate experimental psychology. This field involves complex analysis and interpretation of data that could be applied to research on homobaldrinal, especially in terms of understanding its multi-faceted effects on various biological systems (Nesselroade & Cattell, 1968).
作用機序
Target of Action
Homobaldrinal is a decomposition product of Valepotriate The primary targets of Homobaldrinal are not explicitly mentioned in the available literature
Mode of Action
Homobaldrinal exhibits genotoxic activity in the Salmonella/microsome test . Genotoxic substances are known to interact with DNA, causing changes in its structure and function. This interaction can lead to mutations, which may have various biological effects depending on the nature of the mutation and the cell’s ability to repair the damage.
Pharmacokinetics
These properties are crucial for understanding a compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Result of Action
The molecular and cellular effects of Homobaldrinal’s action are primarily related to its genotoxic activity. By interacting with DNA, Homobaldrinal can cause changes at the molecular level that may lead to mutations. These mutations can alter cellular functions, potentially leading to cell death or uncontrolled cell growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its ability to interact with its target . .
将来の方向性
特性
IUPAC Name |
(7-formylcyclopenta[c]pyran-4-yl)methyl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-10(2)5-15(17)19-8-12-7-18-9-14-11(6-16)3-4-13(12)14/h3-4,6-7,9-10H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVSLKWNAZKBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1=COC=C2C1=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218127 | |
| Record name | Homobaldrinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Homobaldrinal | |
CAS RN |
67910-07-0 | |
| Record name | Homobaldrinal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67910-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homobaldrinal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067910070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homobaldrinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOBALDRINAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5Y2TR4PC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



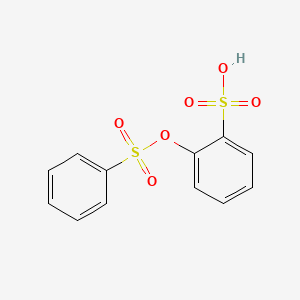


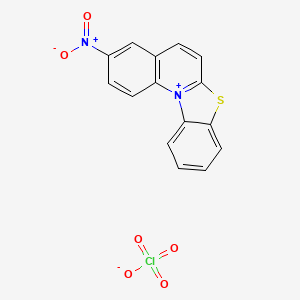

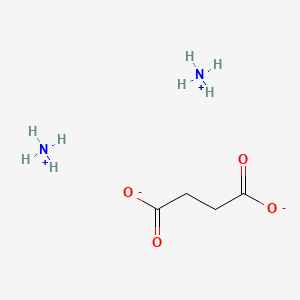
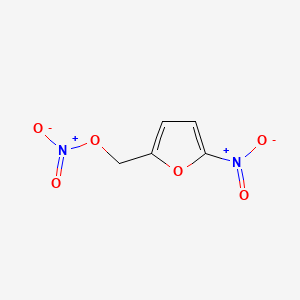
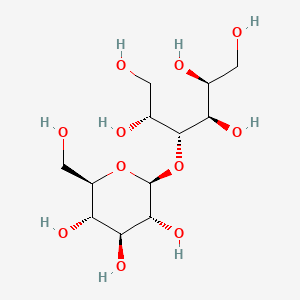
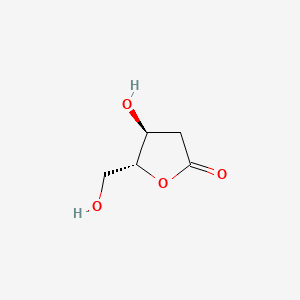
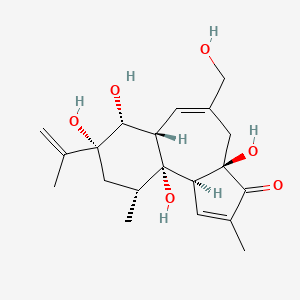
![9-Amino-12-(2-amino-1-hydroxy-2-oxoethyl)-4-methoxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1195320.png)


